2-HYDROXYBENZOTHIAZOLE
2-HYDROXYBENZOTHIAZOLE
2-Hydroxybenzothiazole (2-OHBT) is a 2-substituted benzothiazole. It is a tautomer of 2-benzothiazolinone. Its enthalpy of formation in the gas phase has been determined using high-level ab initio molecular orbital calculations at the G3(MP2)//B3LYP level of theory. Polarized IR spectra of the hydrogen-bonded molecular crystals of 2-OHBT have been studied. Oxidation of 2-OHBT using H2O2/UV and iron(III) photoassisted Fenton techniques have been reported. 2-OHBT is released into wastewaters during the industrial production of 2-mercaptobenzothiazole, a rubber vulcanization accelerator. The anodic oxidation of 2-OHBT on copper, iron and platinum in alcohol and alcohol-water solutions by cyclic polarization and chronoamperometry has been reported.
2-hydroxybenzothiazole is benzothiazole substituted with a hydroxy group at the 2-position.
2-hydroxybenzothiazole is benzothiazole substituted with a hydroxy group at the 2-position.
Brand Name:
Vulcanchem
CAS No.:
934-34-9
VCID:
VC21068363
InChI:
InChI=1S/C7H5NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)
SMILES:
C1=CC=C2C(=C1)NC(=O)S2
Molecular Formula:
C7H5NOS
Molecular Weight:
151.19 g/mol
2-HYDROXYBENZOTHIAZOLE
CAS No.: 934-34-9
Cat. No.: VC21068363
Molecular Formula: C7H5NOS
Molecular Weight: 151.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Hydroxybenzothiazole (2-OHBT) is a 2-substituted benzothiazole. It is a tautomer of 2-benzothiazolinone. Its enthalpy of formation in the gas phase has been determined using high-level ab initio molecular orbital calculations at the G3(MP2)//B3LYP level of theory. Polarized IR spectra of the hydrogen-bonded molecular crystals of 2-OHBT have been studied. Oxidation of 2-OHBT using H2O2/UV and iron(III) photoassisted Fenton techniques have been reported. 2-OHBT is released into wastewaters during the industrial production of 2-mercaptobenzothiazole, a rubber vulcanization accelerator. The anodic oxidation of 2-OHBT on copper, iron and platinum in alcohol and alcohol-water solutions by cyclic polarization and chronoamperometry has been reported. 2-hydroxybenzothiazole is benzothiazole substituted with a hydroxy group at the 2-position. |
|---|---|
| CAS No. | 934-34-9 |
| Molecular Formula | C7H5NOS |
| Molecular Weight | 151.19 g/mol |
| IUPAC Name | 3H-1,3-benzothiazol-2-one |
| Standard InChI | InChI=1S/C7H5NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) |
| Standard InChI Key | YEDUAINPPJYDJZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=O)S2 |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=O)S2 |
| Appearance | Powder |
| Boiling Point | 360.0 °C |
| Melting Point | 139.0 °C |
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